molecular formula C9H14O B12969231 Bicyclo[5.2.0]nonan-4-one

Bicyclo[5.2.0]nonan-4-one

Cat. No.: B12969231
M. Wt: 138.21 g/mol
InChI Key: NLIVBNKOQRTTPY-UHFFFAOYSA-N
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Description

Bicyclo[520]nonan-4-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry This compound features a fused ring system, which contributes to its distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[5.2.0]nonan-4-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to proceed efficiently .

Another method involves the intramolecular aldol condensation, where a precursor molecule undergoes cyclization to form the bicyclic ketone. This reaction often requires the use of strong bases, such as sodium hydroxide or potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions or other cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.2.0]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure, which can affect the reactivity of different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Bicyclo[5.2.0]nonan-4-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects . For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[5.2.0]nonan-4-one is unique due to its specific ring fusion and the presence of a ketone functional group.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

bicyclo[5.2.0]nonan-4-one

InChI

InChI=1S/C9H14O/c10-9-5-3-7-1-2-8(7)4-6-9/h7-8H,1-6H2

InChI Key

NLIVBNKOQRTTPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CCC(=O)CC2

Origin of Product

United States

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